2-[acetyl(benzyl)amino]-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide
CAS No.:
Cat. No.: VC14976493
Molecular Formula: C21H20FN3O2S
Molecular Weight: 397.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20FN3O2S |
|---|---|
| Molecular Weight | 397.5 g/mol |
| IUPAC Name | 2-[acetyl(benzyl)amino]-N-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide |
| Standard InChI | InChI=1S/C21H20FN3O2S/c1-14-19(20(27)23-12-16-8-10-18(22)11-9-16)28-21(24-14)25(15(2)26)13-17-6-4-3-5-7-17/h3-11H,12-13H2,1-2H3,(H,23,27) |
| Standard InChI Key | BFHIRMAOJGEFDI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)N(CC2=CC=CC=C2)C(=O)C)C(=O)NCC3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 2-[acetyl(benzyl)amino]-N-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide, reflects its intricate architecture. Key features include:
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A thiazole ring substituted at position 2 with an acetyl(benzyl)amino group.
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A 4-methyl group at position 4 of the thiazole core.
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A 5-carboxamide moiety linked to a 4-fluorobenzyl substituent.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 397.5 g/mol |
| Canonical SMILES | CC1=C(SC(=N1)N(CC2=CC=CC=C2)C(=O)C)C(=O)NCC3=CC=C(C=C3)F |
| InChI Key | BFHIRMAOJGEFDI-UHFFFAOYSA-N |
| PubChem CID | 51043425 |
The presence of fluorine at the para position of the benzyl group enhances metabolic stability and bioavailability, a common strategy in drug design .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions typical of thiazole derivatives:
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Thiazole Ring Formation: Condensation of thiourea derivatives with α-haloketones yields the 4-methylthiazole core.
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Substituent Introduction:
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Acylation: Benzylamine is acetylated to form the acetyl(benzyl)amino group.
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Carboxamide Coupling: 4-Fluorobenzylamine is coupled to the thiazole-5-carboxylic acid intermediate using carbodiimide crosslinkers.
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Table 2: Key Synthetic Intermediates
| Intermediate | Role |
|---|---|
| 4-Methylthiazole-5-carboxylic acid | Core structure precursor |
| N-Acetylbenzylamine | Provides acetyl(benzyl)amino group |
| 4-Fluorobenzylamine | Introduces fluorinated benzyl moiety |
Patent-Based Innovations
Patent EP2029572B1 discloses structurally related thiazole carboxamides with modifications at the 4-position of the pyridinone ring, highlighting the therapeutic versatility of this scaffold . For example, replacing the 4-fluorobenzyl group with a pyridin-3-ylmethyl moiety (as in PubChem CID 51044569) alters target selectivity in kinase inhibition assays . Such modifications underscore the compound’s potential as a template for drug discovery.
Biological Activity and Mechanistic Insights
Inferred Pharmacological Properties
Though direct bioactivity data for this compound are sparse, its structural relatives exhibit:
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Kinase Inhibition: Analogous thiazole carboxamides suppress ATP-binding pockets in kinases like EGFR and VEGFR2 .
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Antimicrobial Effects: Thiazoles with fluorinated aryl groups show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.
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Anticancer Potential: In silico studies predict moderate cytotoxicity (IC₅₀: 10–50 µM) against breast cancer cell lines, mediated by apoptosis induction .
Table 3: Comparative Bioactivity of Thiazole Analogs
| Compound | Target | Activity |
|---|---|---|
| 4-Methyl-N-(pyridin-2-ylmethyl)thiazole-5-carboxamide | EGFR kinase | IC₅₀ = 0.8 µM |
| 4-Fluorobenzyl derivative | VEGFR2 | IC₅₀ = 1.2 µM (predicted) |
Structure-Activity Relationships (SAR)
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Fluorine Substitution: The 4-fluoro group enhances membrane permeability (LogP = 3.1) compared to non-fluorinated analogs (LogP = 2.7).
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Methyl Group at C4: Steric hindrance from the 4-methyl group may limit off-target interactions, improving selectivity .
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Acetyl(benzyl)amino Group: This moiety increases solubility (cLogS = -2.9) by introducing polarizable amide bonds .
Research Gaps and Future Directions
Despite promising structural features, critical gaps persist:
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In Vivo Pharmacokinetics: No data exist on bioavailability, half-life, or metabolite profiles.
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Target Validation: Hypothesized kinase targets require experimental confirmation via crystallography or binding assays.
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Toxicological Screening: Acute and chronic toxicity studies in model organisms are essential for preclinical development.
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